molecular formula C8H6Cl2N2O2 B15298045 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B15298045
M. Wt: 233.05 g/mol
InChI Key: HXZYIVKJNLXWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process may include steps such as halogenation, cyclization, and subsequent purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a chlorine atom at the 5-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-7-5(8(12)13)1-2-6-10-3-4-11(6)7;/h1-4H,(H,12,13);1H

InChI Key

HXZYIVKJNLXWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1C(=O)O)Cl.Cl

Origin of Product

United States

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